2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester
Description
Properties
CAS No. |
51727-50-5 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(phenylcarbamoyloxy)propyl prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-12(15)17-9-10(2)18-13(16)14-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16) |
InChI Key |
ZMZZSWXOXBPBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The phenylamino carbonyl group may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Phenylamino Carbonyl vs. Fluorinated Chains
- Example: 2-Propenoic acid, 2-methyl-, 2-[[[[2-methyl-5-[[[4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butoxy]carbonyl]amino]phenyl]amino]carbonyl]oxy]propyl ester (CAS 70900-36-6) Key Differences: The fluorinated sulfonamide chain in this analog enhances hydrophobicity and chemical resistance compared to the non-fluorinated phenylamino group in the target compound. Such fluorinated derivatives are used in water-repellent coatings and high-performance materials . Regulatory Status: Fluorinated acrylates face stringent environmental regulations due to persistence, whereas phenylamino-containing esters may have lower bioaccumulation risks .
(b) Aromatic vs. Silane Modifications
- Example: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester (CAS 2530-85-0) Key Differences: The trimethoxysilyl group enables silane coupling, improving adhesion to inorganic substrates (e.g., glass or metals). The phenylamino group in the target compound may instead facilitate hydrogen bonding or UV stability . Applications: Silane-modified methacrylates dominate in dental composites and sealants, while phenylamino variants might suit biomedical adhesives .
(a) Migration Limits in Plastics
- Comparison: The phenylamino carbonyl group in the target compound may pose lower toxicity concerns, but rigorous leaching studies are needed for regulatory approval .
(b) Handling and Toxicity
- Example: Pentaerythritol triacrylate (CAS 3524-68-3) Hazards: Severe skin irritation and sensitization risks due to high reactivity .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Methacrylates
Research Findings and Industrial Relevance
- Coatings and Adhesives: Phenylamino groups may enhance UV stability compared to conventional acrylates, as seen in analogs like 2-cyano-3,3-diphenyl acrylates used in optical materials .
- Regulatory Gaps: No direct NOAEL (No Observable Adverse Effect Level) data exist for the target compound, unlike established values for hydroxyethyl methacrylate (HEMA) and other acrylates .
Biological Activity
2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester, also known as a specific acrylic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of functional groups in this compound contributes to its biological activity.
The biological activity of 2-Propenoic acid derivatives is primarily attributed to their ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : These compounds often act as inhibitors for specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : They can influence signaling pathways such as NF-κB and MAPK, which are crucial for inflammatory responses.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes.
Biological Effects
- Anti-inflammatory Activity
- Antimicrobial Activity
- Cytotoxicity
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
- Case Study on Anti-inflammatory Effects
- Case Study on Antimicrobial Properties
- Case Study on Cytotoxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
